molecular formula C21H19N3O3S B2515282 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 872695-51-7

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2515282
CAS No.: 872695-51-7
M. Wt: 393.46
InChI Key: JKBPCRRBURVUSQ-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyridazine intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyridazine ring . The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyridazine ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pd-catalyzed reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyridazine derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Mechanism of Action

The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with microtubules, disrupting their assembly and function, which is critical for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound for further research and development .

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-20(22-11-10-15-4-2-1-3-5-15)13-28-21-9-7-17(23-24-21)16-6-8-18-19(12-16)27-14-26-18/h1-9,12H,10-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPCRRBURVUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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